molecular formula C10H10ClN3O B2790995 3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine CAS No. 2198305-12-1

3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine

Cat. No.: B2790995
CAS No.: 2198305-12-1
M. Wt: 223.66
InChI Key: AHQWLEUJGSYFJU-UHFFFAOYSA-N
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Description

3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a methoxy group linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine typically involves the reaction of 3-chloropyridine-2-carbaldehyde with 1-methyl-1H-pyrazole-4-methanol under basic conditions. The reaction proceeds via the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Pyridine carboxylic acids or aldehydes.

    Reduction: Dihydropyrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-3-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine: Similar structure but with different substitution pattern on the pyridine ring.

    3-chloro-2-[(1-ethyl-1H-pyrazol-4-yl)methoxy]pyridine: Similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.

    3-chloro-2-[(1-methyl-1H-pyrazol-3-yl)methoxy]pyridine: Similar structure but with a different substitution pattern on the pyrazole ring.

Uniqueness

3-chloro-2-[(1-methyl-1H-pyrazol-4-yl)methoxy]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both chloro and methoxy groups on the pyridine ring, along with the pyrazole moiety, provides a versatile scaffold for further functionalization and optimization in various applications .

Properties

IUPAC Name

3-chloro-2-[(1-methylpyrazol-4-yl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O/c1-14-6-8(5-13-14)7-15-10-9(11)3-2-4-12-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQWLEUJGSYFJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)COC2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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